4-Methylbenzyl thiocyanate
Description
Significance of Organic Thiocyanates in Chemical Science and Synthesis
Organic thiocyanates, compounds characterized by the RSCN functional group, are of considerable importance in the fields of chemical science and synthesis. wikipedia.org Their unique chemical properties make them valuable intermediates in the production of a wide array of sulfur-containing compounds. ontosight.airesearchgate.netrsc.org These include the synthesis of thiols, thioethers, disulfides, and various heterocyclic compounds, which are foundational structures in many pharmaceutical and agrochemical products. researchgate.net The thiocyanate (B1210189) group's versatility allows it to be a building block in the creation of complex molecules, with research indicating its use in the synthesis of amino acids and a significant percentage of approved drugs containing heterocyclic rings derived from thiocyanate intermediates. ontosight.ai The economic impact is also noteworthy, with organic thiocyanates being involved in the production of thousands of tons of pharmaceuticals and agrochemicals annually. ontosight.ai
Historical Development and Evolution of Research on Benzyl (B1604629) Thiocyanate Scaffolds
Research into benzyl thiocyanate and its derivatives has evolved from fundamental synthesis and reactivity studies to explorations of their potential applications in various scientific domains. Historically, the synthesis of benzyl thiocyanates often involved the reaction of benzyl halides with thiocyanate salts. wikipedia.org A significant challenge in these early methods was the competing formation of the isomeric benzyl isothiocyanates, particularly with substrates prone to SN1-type reactions. wikipedia.org Over time, research has focused on developing more selective and efficient synthetic methods. This has included the exploration of various catalysts and reaction conditions to favor the formation of the desired thiocyanate isomer. rsc.orgchinesechemsoc.org The investigation into the reactivity of the benzyl thiocyanate scaffold has revealed its utility as a precursor to a range of other functional groups, making it a valuable tool for organic chemists. researchgate.netbeilstein-journals.org More recently, research has expanded to investigate the biological activities of benzyl thiocyanate derivatives, with studies exploring their potential as anticancer agents and for other therapeutic applications. ontosight.ai
Current Research Landscape Pertaining to 4-Methylbenzyl Thiocyanate
Current research on this compound, a specific derivative of the benzyl thiocyanate scaffold, is multifaceted. A significant area of investigation is the development of novel and efficient synthetic routes. For instance, recent studies have explored copper-catalyzed C-H bond thiocyanation as a direct method to produce benzyl thiocyanates, including those with a methyl group on the benzene (B151609) ring. chinesechemsoc.org This approach offers a more direct and atom-economical alternative to traditional methods that require pre-functionalized starting materials. chinesechemsoc.org
Another key research focus is the exploration of the reactivity of this compound with various nucleophiles. researchgate.net These studies aim to understand the compound's electrophilic sites—the benzylic carbon, the sulfur atom, and the cyano carbon—and how different nucleophiles interact with them. researchgate.net This fundamental understanding is crucial for its application as a synthetic intermediate.
Furthermore, there is growing interest in the potential biological applications of this compound and related compounds. While specific research on the biological activity of this compound is not extensively detailed in the provided results, the broader class of benzyl thiocyanates has been investigated for anticancer properties. ontosight.ai Research into the synthesis of various derivatives and their potential as bioactive molecules continues to be an active area. nih.govzsmu.edu.ua
Rationale and Objectives for a Comprehensive Academic Review on the Chemical Compound
A comprehensive academic review of this compound is warranted due to its position as a representative and synthetically useful member of the benzyl thiocyanate family. While the broader class of organic thiocyanates has been the subject of reviews, a focused analysis of this specific compound would provide a valuable resource for researchers. rsc.org
The primary objectives of such a review would be to:
Consolidate the existing knowledge on the synthesis, physical and chemical properties, and reactivity of this compound.
Provide a detailed overview of the various synthetic methodologies that have been developed for its preparation, including modern catalytic approaches. chinesechemsoc.org
Systematically document its spectroscopic characteristics to aid in its identification and characterization.
Explore its applications as a synthetic intermediate in organic chemistry.
Identify gaps in the current understanding of the compound and suggest future research directions.
By achieving these objectives, a comprehensive review would serve as a crucial reference for synthetic chemists, medicinal chemists, and materials scientists interested in utilizing this versatile chemical building block.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZGPBKYUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172419 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-39-4 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18991-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Strategies for Arylmethyl Thiocyanates
The synthesis of arylmethyl thiocyanates is not limited to a single method; rather, a variety of strategies can be employed, each with its own advantages and substrate scope.
Nucleophilic substitution stands as a cornerstone for the synthesis of organic thiocyanates. nih.gov This approach typically involves the reaction of an alkyl halide or a sulfonate ester with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. organic-chemistry.orgnih.gov The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing a leaving group from the benzylic carbon. The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the leaving group. organic-chemistry.orgnih.gov For instance, microwave-assisted nucleophilic substitution has been shown to be a rapid and efficient method for this transformation in aqueous media. organic-chemistry.org The use of ionic liquids as both solvent and reagent also presents an environmentally attractive alternative. organic-chemistry.org
A notable method involves the use of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in the presence of ammonium thiocyanate for the conversion of alcohols to thiocyanates. researchgate.net This system has demonstrated high selectivity. researchgate.net Another approach utilizes a selenonium salt as a catalyst for the nucleophilic substitution of organic bromides with potassium thiocyanate in a water and dimethyl carbonate mixture. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions for Thiocyanate Synthesis
| Substrate | Reagents | Conditions | Product | Reference |
| Alkyl Halides/Tosylates | Alkali Thiocyanates | Microwave, Aqueous Media | Alkyl Thiocyanates | organic-chemistry.org |
| Alcohols, Thiols, Carboxylic Acids | PPh₃, DEAD, NH₄SCN | - | Corresponding Thiocyanates | researchgate.net |
| Organic Bromides | KSCN, Selenonium Salt Catalyst | Water/DMC | Organothiocyanates | nih.gov |
| Benzyl (B1604629) Bromide | KSCN | Water/DMC, 10 mol% Catalyst C7 | Benzyl Thiocyanate | nih.gov |
DMC: Dimethyl Carbonate
Radical-based transformations offer an alternative route to organic thiocyanates, often proceeding under milder conditions than traditional methods. nih.gov These reactions typically involve the generation of a thiocyanate radical (•SCN), which then reacts with a suitable organic substrate. nih.govorganic-chemistry.org For instance, the oxidation of potassium thiocyanate by anhydrous ferric chloride (FeCl₃) generates the thiocyanate radical, which can then add to nucleophilic olefins to produce dithiocyanate derivatives. organic-chemistry.org
Photochemical and electrochemical methods have emerged as greener approaches for generating thiocyanate radicals. nih.govrsc.org Visible-light-induced photocatalysis, for example, can facilitate the formation of a C(sp³)–SCN bond through the direct thiocyanation of a C–H bond. nih.govrsc.org In one such method, an Acr⁺-MesClO₄⁻ catalyst is used with ammonium thiocyanate under visible light to generate thiocyanate radicals. nih.gov
The synthesis of thiocyanates can also be achieved by the transformation of various functional groups. Alcohols can be converted to thiocyanates in a one-step process using sulfuryl fluoride (B91410) (SO₂F₂) and ammonium thiocyanate. organic-chemistry.org This method is notable for its mild conditions and broad functional group compatibility. organic-chemistry.org
Another innovative approach is the dealkylative cyanation of sulfoxides. acs.orgacs.org In this reaction, a sulfoxide (B87167) is activated with an electrophilic reagent like triflic anhydride, followed by the addition of trimethylsilyl (B98337) cyanide (TMSCN) to yield the corresponding thiocyanate. acs.orgacs.org This method avoids the use of strong oxidants and has been shown to be effective for a range of sulfoxides. acs.org Furthermore, tetrahydropyranyl (THP) ethers can be selectively converted to thiocyanates using a triphenylphosphine/diethyl azodicarboxylate (DEAD)/NH₄SCN reagent system. researchgate.net
Specific Synthesis of 4-Methylbenzyl Thiocyanate
While general methods for arylmethyl thiocyanate synthesis are well-established, the specific preparation of this compound often involves the reaction of 4-methylbenzyl halides (chloride or bromide) with a thiocyanate salt. guidechem.com
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the thiocyanate salt and any catalysts used. For instance, in the copper-catalyzed aerobic oxidative thiocyanation of arylboronic acids, factors such as the copper source, ligand, base, and solvent play a crucial role. rsc.org The use of 3Å molecular sieves can also be beneficial in some cases to remove moisture. rsc.org
Table 2: Optimization of a Copper-Catalyzed Thiocyanation Reaction
| Entry | [Cu] (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ (20) | TMEDA (20) | K₂CO₃ (4) | CH₃CN | Trace |
| 2 | CuCl (20) | TMEDA (20) | K₂CO₃ (4) | CH₃CN | 87 |
| 3 | CuCl (20) | TMEDA (20) | K₂CO₃ (4) | DMF | 24 |
| 4 | CuCl (20) | TMEDA (20) | K₂CO₃ (4) | DCE | Trace |
| 5 | CuCl (20) | TMEDA (20) | K₂CO₃ (4) | THF | Trace |
| 6 | CuCl (20) | TMEDA (20) | K₂CO₃ (4) | MeOH | Trace |
Reaction conditions: 4-methylphenylboronic acid (2.0 mmol), TMSNCS (1.0 mmol), O₂ balloon, 2.5 g 3Å MS, room temperature, 12h. Yields are for the analogous 4-methylphenyl thiocyanate. rsc.org
Various catalytic systems have been explored to enhance the efficiency and selectivity of thiocyanate synthesis. Copper-catalyzed cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) has been reported, where copper acetate (B1210297) serves as the catalyst in the presence of 4-methylpyridine. organic-chemistry.org More recently, copper-catalyzed aerobic oxidative thiocyanation of arylboronic acids using trimethylsilylisothiocyanate (TMSNCS) as the thiocyanating reagent has been developed. rsc.org This method can proceed at room temperature under balloon oxygen with a catalytic amount of cuprous chloride (CuCl). rsc.org
Iron catalysis has also been investigated. For example, the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone (B3395972) can be used to generate 4-methylbenzoyl isothiocyanate in situ. researchgate.neteurjchem.com While this produces an isothiocyanate, it highlights the use of iron salts in related thiocyanate chemistry. Additionally, Fe(III) complexes have been synthesized and their catalytic activity studied, demonstrating the ongoing interest in iron-based catalysts for reactions involving thiocyanate moieties. researchgate.net
Synthesis of Advanced Derivatives and Analogues Bearing the this compound Moiety
The this compound scaffold serves as a versatile platform for the development of more complex molecules with diverse chemical properties. The strategic introduction of various functional groups and the creation of chiral centers allow for the synthesis of a wide array of advanced derivatives and analogues.
Strategies for Structural Modification and Diversification
The structural modification of this compound can be approached by targeting three main regions of the molecule: the aromatic ring, the benzylic methylene (B1212753) bridge, and the thiocyanate functional group itself. These modifications allow for the diversification of the parent structure, leading to novel compounds with potentially unique reactivity and applications.
A primary strategy involves electrophilic substitution reactions on the aromatic ring. The methyl group directs incoming electrophiles to the ortho and para positions, although the para position is already occupied. This allows for the introduction of various substituents, such as nitro or halogen groups, which can further serve as handles for subsequent transformations.
Another avenue for diversification is through reactions involving the thiocyanate group. For instance, aralkyl thiocyanates can be utilized as precursors for the synthesis of 5-aryl-thio-1H-tetrazole derivatives. ijrar.com This transformation is typically achieved by reacting the thiocyanate with sodium azide (B81097) in the presence of a catalyst. ijrar.com
Furthermore, the core structure can be expanded by incorporating it into larger heterocyclic systems. Research on related structures, such as 2-(4-methoxybenzyl)imidazo[2,1-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazoles, demonstrates that a benzyl moiety can be part of a more complex molecule where a thiocyanate group is introduced onto the heterocyclic ring system. nih.govnih.gov This suggests that derivatives of this compound could be synthesized with the thiocyanate group positioned on a fused heterocyclic ring attached to the benzyl framework.
The following table summarizes potential structural modifications and the resulting diversified compounds.
| Modification Strategy | Target Site | Potential Reagents | Resulting Derivative Class |
| Electrophilic Aromatic Substitution | Aromatic Ring | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted benzyl thiocyanates |
| Tetrazole Formation | Thiocyanate Group | Sodium Azide (NaN₃) | 5-((4-methylbenzyl)thio)-1H-tetrazole derivatives |
| Heterocycle Formation | Benzyl Moiety & Precursors | 2-haloketones, thiosemicarbazide | Imidazo[2,1-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazole analogues |
Stereoselective Synthesis Approaches for Chiral Thiocyanate Analogues
The synthesis of chiral molecules in an enantiomerically pure or enriched form is a significant objective in modern organic chemistry. For analogues of this compound, chirality can be introduced at the benzylic carbon or at a substituent on the aromatic ring. Stereoselective synthesis aims to control the formation of these stereocenters. ethz.ch
Key approaches to stereoselective synthesis that can be applied to generate chiral thiocyanate analogues include:
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch For instance, a chiral alcohol derived from the chiral pool could be converted to a leaving group and then displaced by a thiocyanate anion to yield a chiral thiocyanate.
Chiral Auxiliaries: An enantiopure auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the aromatic ring of a 4-methylbenzyl precursor to direct an asymmetric reaction at the benzylic position.
Enantioselective Catalysis: A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. ethz.ch This is a highly efficient method for creating stereocenters. For example, an asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the thiocyanate, could be achieved using a chiral catalyst. The imino Corey-Chaykovsky reaction, which can be catalyzed by chiral sulfides to produce enantiomerically enriched aziridines, provides a conceptual parallel for the use of chiral sulfur compounds in asymmetric synthesis. rsc.org
The stereoselective synthesis of lanthionine (B1674491) derivatives, which involves the nucleophilic opening of sulfamidates with cysteine, showcases a method for creating specific diastereoisomers of sulfur-containing amino acids in a controlled manner. nih.gov This highlights the feasibility of achieving high stereoselectivity in reactions involving sulfur-based functional groups.
The table below outlines these stereoselective strategies and their potential application in the synthesis of chiral this compound analogues.
| Stereoselective Strategy | Description | Application to Chiral Thiocyanate Synthesis |
| Chiral Pool Synthesis | Use of enantiopure starting materials from natural sources. ethz.ch | Starting with a chiral precursor containing the 4-methylbenzyl framework. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a reaction. ethz.ch | Attaching a chiral auxiliary to a precursor to control the formation of a stereocenter. |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. ethz.ch | Asymmetric transformation of a prochiral precursor, such as the reduction of a ketone. |
Investigation of Transition States via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms by investigating the structure and energetics of transition states. nih.gov Such methods are used to support proposed reaction pathways by modeling reaction energy profiles. nih.govresearchgate.net For thiocyanates, computational studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can analyze the nature of bond-breaking and bond-forming processes. researchgate.net
While specific computational studies on the transition states of this compound are not extensively detailed in the literature, the principles are well-established from studies on analogous compounds. For example, DFT calculations have been used to rationalize the different reaction mechanisms observed in the gas-phase reactions of methyl thiocyanate with various carbanions. nih.govresearchgate.net Similarly, computational tools help provide molecular-level insights into complex solvent effects by modeling the interactions between the solvent and the transition state structure. rsc.org For the electrochemical reduction of related phenacylthiocyanates, DFT calculations, in conjunction with experimental data, have been crucial in determining the concerted or stepwise nature of the bond-breaking processes. researchgate.net
Electrophilic Reactivity of this compound
This compound is an electrophilic molecule with multiple sites susceptible to nucleophilic attack. researchgate.net The inherent reactivity of the thiocyanate group allows the compound to participate in reactions such as nucleophilic substitution. ontosight.ai
Research has identified three primary electrophilic centers in this compound researchgate.net:
Benzylic Carbon: The carbon of the CH₂ group is a classic site for Sₙ2 reactions.
Sulfur Atom (Thiophilic attack): The sulfur atom can be attacked by certain nucleophiles.
Cyano Carbon (Cyanophilic attack): The carbon of the cyanide group is also an electrophilic site.
The specific site of attack is highly dependent on the properties of the nucleophile. researchgate.net Nucleophiles with high-energy Highest Occupied Molecular Orbitals (HOMOs), such as phenoxide (PhS⁻), tend to attack the sulfur atom preferentially. researchgate.net In contrast, amines, which have lower-energy HOMOs, favor attacking the benzylic carbon. researchgate.net This differential reactivity makes this compound a versatile substrate in organic synthesis.
Table 2: Electrophilic Sites of this compound and Nucleophile Preference
| Electrophilic Site | Type of Attack | Preferred Nucleophile Type | Example Nucleophile | Reference |
|---|---|---|---|---|
| Benzylic Carbon (-CH₂-) | Sₙ2 Substitution | Lower energy HOMO | Amines | researchgate.net |
| Sulfur Atom (-S-) | Thiophilic | Higher energy HOMO | PhS⁻ | researchgate.net |
| Cyano Carbon (-CN) | Cyanophilic | - | MeO⁻ | researchgate.net |
Redox Chemistry and Electron Transfer Mechanisms Involving Thiocyanates
The redox chemistry of benzyl thiocyanates is particularly rich, involving dissociative electron transfer, unique catalytic cycles, and transitions between different mechanistic pathways. electrochem.orgnih.gov The presence of the electron-donating methyl group on the aromatic ring of this compound plays a crucial role in its electrochemical behavior. acs.orgacs.org
Dissociative Electron-Transfer Reduction Processes
The electrochemical reduction of benzyl thiocyanates is characterized by a dissociative electron transfer (ET) process, where the addition of an electron leads to bond cleavage. nih.govnih.gov A striking feature is the regioselective nature of this bond cleavage, which is heavily influenced by the substituents on the aryl ring. nih.govacs.org For substituted benzyl thiocyanates, either the C-S bond (α-cleavage) or the S-CN bond (β-cleavage) can be broken upon reduction. nih.gov
With electron-donating substituents like the methyl group in this compound, studies on analogous compounds show that both α (CH₂-S) and β (S-CN) bond cleavages can occur. nih.gov A single dissociative ET event can lead to the formation of a thiyl radical and a cyanide anion. acs.org The final products are then generated through subsequent reactions of the intermediates, such as protonation or nucleophilic attack on the parent molecule. nih.gov
Autocatalytic Processes in Electrochemical Reductions
A unique autocatalytic process has been identified during the electrochemical reduction of aryl thiocyanates, particularly those bearing electron-donating groups. electrochem.orgacs.orgacs.org This is not a classic autocatalytic cycle involving electron transfer but rather a "father-son" type reaction. acs.org The process unfolds as follows:
The initial electrochemical reduction of the aryl thiocyanate produces an arenethiolate anion at the electrode surface. acs.orgacs.org
This electrochemically generated arenethiolate ion then acts as a nucleophile, attacking a molecule of the parent aryl thiocyanate. acs.orgnih.gov
This nucleophilic substitution reaction regenerates the process, leading to an autocatalytic cycle.
A key consequence of this autocatalysis is that the electrochemical characteristics, such as the peak potential and peak width in cyclic voltammetry, become dependent on the concentration of the analyte and the scan rate. electrochem.orgacs.org At low scan rates and high concentrations, the autocatalytic process becomes more significant, causing the reduction to occur at less negative potentials than would otherwise be expected. electrochem.org
Concerted vs. Stepwise Mechanism Transitions in Electron Transfer
The mechanism of the initial electron transfer to aryl and benzyl thiocyanates can be either a concerted process (where electron transfer and bond cleavage occur in a single step) or a stepwise process (involving the formation of a transient radical anion intermediate). electrochem.orgnih.gov The specific pathway is a function of the substituent on the aryl ring. acs.orgnih.gov
Stepwise Mechanism: For thiocyanates with strong electron-withdrawing substituents (like a nitro group), the reduction proceeds via a stepwise mechanism where a relatively stable radical anion is formed as an intermediate before it dissociates. electrochem.orgacs.orgnih.gov
Concerted/Stepwise Transition: For thiocyanates with electron-donating substituents, such as the p-methyl group in this compound, a transition between the concerted and stepwise mechanisms is observed. electrochem.orgacs.orgacs.org Evidence for this transition comes from detailed voltammetric analysis, where the transfer coefficient (α) shows a nonlinear dependence on the potential. electrochem.orgacs.org This indicates that the mechanism shifts as the driving force (the applied potential) changes. acs.org
This mechanistic complexity, where the pathway can shift from concerted to stepwise, is a key feature of the redox chemistry of this compound and its analogs. electrochem.orgacs.org
Radical Reactions and Their Role in Thiocyanate Chemistry
A common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the reaction cascade. rsc.orgresearchgate.net In this process, AIBN decomposes upon heating to generate isobutyronitrile (B166230) radicals. These radicals can then abstract a hydrogen atom from the methyl group of p-xylene (B151628), forming the 4-methylbenzyl radical. This radical is stabilized by resonance with the adjacent aromatic ring. The 4-methylbenzyl radical subsequently reacts with a thiocyanating agent, such as N-thiocyanatosaccharin, to furnish this compound. rsc.orgresearchgate.net This direct thiocyanation of benzylic compounds offers an advantage over methods that require pre-functionalization of the starting material. researchgate.netresearchgate.net
Another significant method for the radical thiocyanation of benzylic C-H bonds employs copper catalysis. chinesechemsoc.orgchinesechemsoc.org This strategy often utilizes an oxidant, such as N-fluorobenzenesulfonimide (NFSI), in conjunction with a copper catalyst (e.g., CuOAc) and a suitable ligand. chinesechemsoc.org The proposed mechanism involves the formation of a nitrogen-centered radical from the oxidant, which may coordinate with the copper catalyst. chinesechemsoc.org This complex then acts as a hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from the benzylic position of substrates like p-xylene to generate the corresponding benzylic radical. chinesechemsoc.orgresearchgate.net The reaction of this radical with a thiocyanate source, which can be generated from TMSNCS, leads to the formation of the benzyl thiocyanate product. researchgate.net This copper-catalyzed radical relay system has proven effective for a range of substituted toluenes, including those with electron-donating and electron-withdrawing groups, and is suitable for late-stage functionalization of complex molecules. chinesechemsoc.orgchinesechemsoc.org
The reactivity in these radical thiocyanation reactions generally follows the order of 3° > 2° > 1° for the benzylic C-H bonds, reflecting the relative stability of the resulting carbon-centered radical intermediates. researchgate.net This selectivity has been demonstrated through competition experiments. researchgate.net
Visible-light-induced photoredox catalysis presents another modern approach to generating benzylic radicals for thiocyanation. researchgate.net In a typical setup, a photocatalyst, upon excitation with visible light (e.g., a 456 nm LED), can initiate a process that leads to the formation of a thiocyanate radical (SCN•). researchgate.net This radical can then act as the HAT agent to generate the benzylic radical from an alkylarene. The subsequent reaction with an electrophilic thiocyanate species completes the synthesis of the benzyl thiocyanate. researchgate.net
The table below summarizes research findings for the synthesis of benzylic thiocyanates from various methylarenes via radical pathways, including conditions that yield this compound from p-xylene.
| Substrate | Catalyst/Initiator | Oxidant | Thiocyanate Source | Solvent | Yield (%) | Reference |
| p-Xylene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 85 | chinesechemsoc.org |
| Toluene | AIBN | - | N-Thiocyanatosaccharin | - | High | rsc.orgresearchgate.net |
| o-Xylene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 78 | chinesechemsoc.org |
| m-Xylene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 82 | chinesechemsoc.org |
| 1-Methylnaphthalene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 91 | chinesechemsoc.org |
| 4-Methoxytoluene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 55 | chinesechemsoc.org |
| 4-Chlorotoluene | CuOAc (2 mol%) | NFSI | TMSNCS | TCE | 76 | chinesechemsoc.org |
Table 1: Research Findings on Radical Benzylic Thiocyanation.
Synthesis and Manufacturing
General Synthetic Approaches
The synthesis of organic thiocyanates, including 4-methylbenzyl thiocyanate (B1210189), can be broadly achieved through two main strategies: nucleophilic substitution reactions using thiocyanate salts and the cyanation of sulfur-containing compounds. researchgate.net The most common laboratory-scale synthesis involves the reaction of an alkyl halide with an alkali metal thiocyanate. wikipedia.org For 4-methylbenzyl thiocyanate, this would typically involve the reaction of 4-methylbenzyl chloride or 4-methylbenzyl bromide with a thiocyanate salt like potassium thiocyanate or sodium thiocyanate. guidechem.com
A significant consideration in this synthesis is the ambident nature of the thiocyanate ion (SCN⁻), which can lead to the formation of both the desired thiocyanate (R-SCN) and the isomeric isothiocyanate (R-NCS). researchgate.net The reaction conditions, including the solvent and the nature of the substrate, play a crucial role in determining the product ratio. wikipedia.orgresearchgate.net
Specific Laboratory-Scale Syntheses
One documented laboratory-scale synthesis of this compound involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate. guidechem.com Another common starting material is 4-methylbenzyl bromide. guidechem.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or aqueous media. wikipedia.org
Recent advancements in synthetic methodology have focused on developing more efficient and selective procedures. For example, microwave-assisted synthesis has been shown to be a rapid and efficient method for the nucleophilic substitution of alkyl halides with thiocyanate ions in aqueous media. organic-chemistry.org
Industrial-Scale Manufacturing Processes
While specific details on the industrial-scale manufacturing of this compound are not extensively available in the provided search results, the general principles of organic thiocyanate production would apply. Industrial processes would likely be optimized for yield, purity, cost-effectiveness, and safety. This would involve the careful selection of raw materials, solvents, and reaction conditions to maximize the formation of the desired product and minimize the formation of byproducts like the isothiocyanate isomer. The use of catalytic methods, such as the copper-catalyzed benzylic C-H bond thiocyanation, could offer a more sustainable and efficient route for large-scale production, although its industrial implementation is not yet documented. chinesechemsoc.org
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
A key aspect of understanding the reactivity of 4-Methylbenzyl thiocyanate (B1210189) is the identification of its reactive centers. The molecule possesses three primary electrophilic sites that are susceptible to nucleophilic attack: the benzylic carbon, the sulfur atom, and the cyano carbon. researchgate.net The selectivity of a nucleophilic attack depends significantly on the nature of the nucleophile, a concept often explained by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net
Studies have shown that nucleophiles with high-energy HOMOs, considered "soft" bases, such as thiophenoxide (PhS⁻) and cyanide (CN⁻), preferentially attack the "soft" sulfur atom. researchgate.net In contrast, "hard" nucleophiles like methoxide (B1231860) (MeO⁻) tend to attack the harder cyano carbon. researchgate.net Amines, which have lower energy HOMOs, favor attacking the benzylic carbon. researchgate.net Molecular Electrostatic Potential (MEP) surfaces, calculated using DFT, visually corroborate this analysis by mapping electron-rich (red) and electron-poor (blue) regions, thereby identifying the nucleophilic and electrophilic sites, respectively. iucr.org
| Electrophilic Site | Description | Preferential Attacking Nucleophile | Rationale (HSAB Principle) |
|---|---|---|---|
| Benzylic Carbon (CH₂) | The carbon atom connecting the phenyl ring and the thiocyanate group. | Amines | Intermediate hardness, attacked by nucleophiles with lower energy HOMOs. researchgate.net |
| Sulfur (S) | The sulfur atom of the thiocyanate group. | PhS⁻, CN⁻ | Soft electrophilic center, preferentially attacked by soft nucleophiles with high-energy HOMOs. researchgate.net |
| Cyano Carbon (C≡N) | The carbon atom of the nitrile group. | MeO⁻ | Hard electrophilic center, attacked by hard nucleophiles. researchgate.net |
DFT calculations are instrumental in mapping the potential energy surfaces for reactions involving 4-Methylbenzyl thiocyanate. By calculating the Gibbs free energy profiles for various potential reaction mechanisms, researchers can predict the most likely pathways. researchgate.net This involves locating transition state structures and calculating their energies relative to the reactants and products. nih.govacs.org For instance, computational modeling of gas-phase reactions with carbanions has been used to rationalize the formation of different products through pathways like Sₙ2 nucleophilic substitution, cyanophilic reaction, and thiophilic reaction. researchgate.net The resulting energy landscapes provide a theoretical basis for understanding why certain products are formed and at what rates, showing good agreement with experimental mass spectrometry results. researchgate.netnih.gov
Quantum Chemical Calculations for Reactivity Predictions and Selectivity Analysis
Beyond DFT, a range of quantum chemical methods are applied to predict the reactivity and selectivity of this compound. researchgate.netnih.gov These calculations can elucidate the mechanisms of complex reactions, such as the cyclization reactions that thiocyanates can undergo. nih.govacs.org For example, in the reaction of related thiocyanates, quantum chemical calculations at the r²SCAN-3c level of theory have been used to support proposed mechanisms, distinguishing between pathways like intramolecular Sₙ2 substitution and intramolecular nucleophilic addition followed by elimination. nih.gov This level of detailed mechanistic insight is crucial for controlling reaction outcomes and designing new synthetic routes. nih.govacs.org
Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of this compound in a real-world chemical reaction is often in solution. Molecular dynamics (MD) simulations are a powerful computational technique to model the explicit interactions between a solute and solvent molecules over time. rsc.org By simulating the movements and interactions of this compound and surrounding solvent molecules, MD can reveal details about its hydration or solvation structure, the dynamics of ion-pairing, and the influence of the solvent on its conformational preferences. nih.govlu.se For the thiocyanate ion (SCN⁻), MD simulations have been used to study its adsorption and transfer across a water/toluene interface, calculating the free energy profile and demonstrating how water molecules can form "finger-like" structures to assist in its transfer. nih.gov Such simulations provide a molecular-level picture of the thermodynamic and dynamic factors governing its behavior in solution. nih.govlu.se
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Thiocyanate Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. For scaffolds containing the thiocyanate group, QSAR and 3D-QSAR approaches like Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., steric, electrostatic, hydrophobic) for a training set of molecules with known activities. researchgate.net The resulting model can then be used to predict the activity of new, untested compounds. For example, 3D-QSAR models have been successfully built for datasets of antioxidant peptides evaluated using the ferric thiocyanate (FTC) method. nih.gov These models generate 3D contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, providing a guide for the rational design of new, more potent compounds. researchgate.net
| QSAR/3D-QSAR Term | Description | Relevance to Thiocyanate Scaffolds |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the steric, electronic, or hydrophobic properties of a molecule. | Used to quantify the structural features of thiocyanate-containing molecules for correlation with activity. |
| Training Set | A collection of molecules with known structures and activities used to build the QSAR model. | A diverse set of thiocyanate derivatives would be needed to create a robust model. |
| CoMSIA | (Comparative Molecular Similarity Indices Analysis) A 3D-QSAR method that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | Can be used to generate predictive models and 3D contour maps for thiocyanate-containing compounds to guide drug design. nih.govresearchgate.net |
| Contour Maps | 3D graphical representations from 3D-QSAR models showing regions where modifying the structure would increase or decrease activity. | Provides intuitive, visual guidance for optimizing the structure of a lead thiocyanate compound. researchgate.net |
Advanced Topological and Orbital Analyses (e.g., QTAIM, NCIplot, NBO) for Intermolecular Interactions
To gain a deeper understanding of the bonding and particularly the non-covalent interactions that govern the behavior of this compound, advanced computational analyses are employed. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and characterize the nature of chemical bonds, including weak intermolecular interactions. nih.govresearchgate.net Non-Covalent Interactions (NCI) plots provide a visual representation of non-covalent interactions in 3D space, color-coding them by strength and type (e.g., van der Waals, hydrogen bonds). researchgate.net Natural Bond Orbital (NBO) analysis examines charge transfer interactions between filled and vacant orbitals, quantifying the strength of interactions like hydrogen bonds and providing insight into hybridization and electron delocalization. nih.govresearchgate.net Together, these methods can be used to analyze crystal packing forces, dimerization energies, and the specific interactions between this compound and other molecules, such as biological receptors or solvent molecules. researchgate.net
Biological Activity, Mechanistic Biology, and Structure Activity Relationships
Antineoplastic and Antiproliferative Mechanisms of Action
Derivatives of 4-methylbenzyl thiocyanate (B1210189) have demonstrated notable effects against cancer cells, primarily through the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and inhibition of crucial cellular signaling pathways.
The induction of apoptosis is a key mechanism by which derivatives of 4-methylbenzyl thiocyanate exert their anticancer effects. A prominent example is seen in a series of 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives. Studies have shown that these compounds trigger apoptosis through established cellular pathways.
One of the hallmark biomarkers of early-stage apoptosis is the externalization of phosphatidylserine (B164497) on the outer leaflet of the cell membrane. Treatment of cancer cells with specific imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives containing the this compound moiety has been shown to induce this phenomenon.
Furthermore, the activation of caspases, a family of cysteine proteases that execute the apoptotic process, is a critical downstream event. Research has confirmed that these derivatives lead to the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, ultimately leading to cell death. The activation of these caspases serves as a definitive indicator of the pro-apoptotic efficacy of these compounds. For instance, certain hybrid compounds have been shown to increase caspase 3/7 activity by up to 3.8-fold nih.gov.
Isatin derivatives bearing a thiocyanate group have also been shown to induce apoptosis in cultured colon cancer cells, as demonstrated by the annexin (B1180172) V/7-Aminoactinomycin D (7-AAD) method researchgate.net.
In addition to inducing apoptosis, certain derivatives of this compound can interfere with the cell cycle, a tightly regulated process that governs cell division. By arresting the cell cycle at specific checkpoints, these compounds can halt the uncontrolled proliferation characteristic of cancer cells.
For example, studies on terpyridine-based complexes, which can incorporate thiocyanate ligands, have demonstrated a cytostatic effect through cell cycle arrest nih.gov. Similarly, certain 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have been found to induce cell cycle arrest in the G0/G1 phase lookchem.com. While direct evidence for this compound itself is limited, the activity of these related compounds suggests a potential mechanism for its derivatives. The antiproliferative effects of 3-(4-halogen phenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile derivatives have been attributed to cell-cycle arrest in the G2/M phase nih.gov.
The anticancer activity of this compound derivatives is also linked to their ability to inhibit specific molecular targets and signaling pathways that are often dysregulated in cancer. Kinases, enzymes that play a pivotal role in cell signaling and are frequently overactive in cancer, are a key target.
Research has shown that certain imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives can act as kinase inhibitors. For instance, a derivative was found to be a potent inhibitor of ALK5 (TGF-β type I receptor kinase) with an IC50 value of 1.2 nM and also showed significant inhibition of p38α kinase nih.gov. The inhibition of these kinases disrupts signaling cascades involved in cell growth, differentiation, and survival.
Furthermore, some thiophene (B33073) derivatives have been identified as inhibitors of WEE1 kinase and tubulin polymerization, both of which are critical for cell cycle progression and mitosis analis.com.my. The inhibition of DNA replication is another mechanism by which these compounds can exert their effects. While not directly demonstrated for this compound, some thiourea (B124793) derivatives have been suggested to inhibit DNA replication rsc.org.
The table below summarizes the in vitro antiproliferative activity of some 2-substituted-6-(aryl)-imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazol-5-yl thiocyanates.
| Compound ID | R | Cell Line | IC50 (µM) |
| 7d | 2-thienyl | L1210 | 0.17 |
| CEM | 0.28 | ||
| HeLa | 0.67 | ||
| FM3A | 0.33 | ||
| 7e | 3-thienyl | L1210 | 0.25 |
| CEM | 0.30 | ||
| HeLa | 0.87 | ||
| FM3A | 0.45 | ||
| 7n | 4-pyridyl | L1210 | 0.042 |
| CEM | 0.063 | ||
| HeLa | 0.61 | ||
| FM3A | 0.23 |
Data sourced from a study on imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives nih.gov.
Antimicrobial and Antifungal Activity: Mechanistic Investigations
Thiocyanates as a chemical class have been recognized for their antimicrobial and antifungal properties. The mechanisms underlying these activities are varied and can involve direct interaction with microbial components or interference with essential metabolic pathways.
While direct evidence for this compound is not available, the thiocyanate group is a key feature in compounds that inhibit resuscitation promoting factors (Rpfs) in mycobacteria. Rpfs are a group of secreted proteins that are essential for the resuscitation of dormant bacteria. Inhibition of these factors is a potential strategy to combat latent tuberculosis infections. Although nitrophenylthiocyanates were the first identified inhibitors of RpfB, the thiocyanate group itself plays a crucial role in the binding and inactivation of the enzyme.
Peptidoglycan is a vital component of the bacterial cell wall, and its hydrolysis is a critical step in bacterial growth and division. The lactoperoxidase system, present in mammalian secretions, utilizes thiocyanate ions (SCN-) and hydrogen peroxide to produce hypothiocyanite (B1210458) (OSCN-), a potent antimicrobial compound that can inhibit a wide range of microorganisms researchgate.net. This system highlights a natural antimicrobial mechanism involving thiocyanate.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. There is evidence to suggest that thiocyanate-containing compounds may exert their antibacterial effects through the inhibition of DNA gyrase. For example, new quinazolin-2,4-dione derivatives incorporating an acylthiourea linkage have been investigated as potential DNA gyrase inhibitors dntb.gov.ua. Molecular docking studies of these compounds have shown favorable interactions with the DNA gyrase enzyme, suggesting that inhibition of DNA replication is a potential mechanism of their antimicrobial activity researchgate.netdntb.gov.ua.
In the context of antifungal activity, some allylic thiocyanates have been proposed to act by forming complexes with ergosterol, a key component of the fungal cell membrane. Another azole derivative containing a thiocyanate group, 3-methyl-5-aminoisoxazole-4-thiocyanate, has been shown to inhibit the growth of the dermatophyte Epidermophyton floccosum by targeting the endomembrane system and causing abnormal extrusion of wall mannans, which weakens the cell wall nih.gov.
The table below presents the minimum inhibitory concentrations (MIC) for an allylic thiocyanate derivative against various fungal strains.
| Fungal Strain | MIC (µg/mL) |
| Trichophyton rubrum | 25 |
| Trichophyton mentagrophytes | 25 |
| Microsporum canis | 25 |
| Microsporum gypseum | 25 |
| Candida albicans | 50 |
| Candida tropicalis | 50 |
| Candida krusei | 50 |
Data for 4-chlorophenyl-substituted allylic thiocyanate.
Enzymatic Biotransformations and Metabolic Fate in Biological Systems
The metabolic fate of this compound in biological systems is determined by the action of various enzymes that transform the compound into different metabolites. This process is crucial for both its potential therapeutic effects and its detoxification.
In biological systems, the thiocyanate group can be metabolized by several enzymatic pathways. Two key enzyme families involved are thiocyanate hydrolases and sulfur transferases.
Thiocyanate hydrolases are enzymes that catalyze the hydrolysis of thiocyanate. wikipedia.org There are two primary pathways for thiocyanate degradation initiated by these enzymes. The "COS pathway" involves the hydrolysis of the C≡N bond by thiocyanate hydrolase to produce carbonyl sulfide (B99878) (COS) and ammonia (B1221849). asm.orgfrontiersin.org The COS is then further hydrolyzed to carbon dioxide and hydrogen sulfide. frontiersin.org The "cyanate pathway" involves the hydrolysis of the C-S bond, producing cyanate (B1221674) (OCN⁻) and sulfide as intermediates. asm.orgfrontiersin.org
Sulfur transferases , also known as rhodaneses, are another important class of enzymes in thiocyanate metabolism. researchgate.net The most well-characterized of these is thiosulfate (B1220275) sulfurtransferase (TST), a mitochondrial enzyme that is abundant in the liver and kidneys. researchgate.netmdpi.com TST catalyzes the transfer of a sulfur atom from a sulfur donor to a nucleophilic acceptor. nih.gov In the context of cyanide detoxification, TST transfers a sulfur atom from thiosulfate to cyanide to form the less toxic thiocyanate, which is then excreted. researchgate.netontosight.ai This process is reversible, and these enzymes are also involved in the broader metabolism of sulfur-containing compounds. mdpi.comontosight.ai 3-Mercaptopyruvate (B1229277) sulfurtransferase (MST) is another sulfur transferase that can catalyze the sulfuration of cyanide to thiocyanate. researchgate.net
The metabolism of organic thiocyanates like this compound likely involves these enzymatic systems, leading to the cleavage of the thiocyanate group and subsequent transformation of the resulting fragments.
| Enzyme/Pathway | Reaction Catalyzed | Products | Reference |
| Thiocyanate Hydrolase (COS pathway) | Hydrolysis of C≡N bond in thiocyanate | Carbonyl sulfide (COS), Ammonia | asm.orgfrontiersin.org |
| Thiocyanate Hydrolase (Cyanate pathway) | Hydrolysis of C-S bond in thiocyanate | Cyanate (OCN⁻), Sulfide | asm.orgfrontiersin.org |
| Thiosulfate Sulfurtransferase (Rhodanese) | Transfer of sulfur from thiosulfate to cyanide | Thiocyanate, Sulfite | researchgate.netnih.govontosight.ai |
| 3-Mercaptopyruvate Sulfurtransferase (MST) | Transfer of sulfur from 3-mercaptopyruvate to cyanide | Thiocyanate, Pyruvate | researchgate.net |
The in vivo degradation of this compound is expected to proceed through pathways similar to those of other organic thiocyanates and related compounds. Glucosinolates, which are naturally occurring compounds in plants, can break down to form organic isothiocyanates and subsequently free thiocyanate. frontiersin.orgresearchgate.net
For example, 4-hydroxybenzyl glucosinolate is hydrolyzed to 4-hydroxybenzyl isothiocyanate, which is unstable and can be further converted to release thiocyanate (SCN⁻). researchgate.net The degradation of some isothiocyanates, such as sulforaphene (B1682523), is influenced by the presence of other sulfur compounds like hydrogen sulfide (H₂S). acs.org The thiocyanate group of sulforaphene is electrophilic and can react with H₂S to form a dithiocarbamate (B8719985) intermediate, which then cyclizes. acs.org
In the context of gold mine wastewater treatment, the biodegradation of thiocyanate was found to proceed via the COS pathway, where SCN⁻ is hydrolyzed to COS and NH₃, followed by the breakdown of COS to CO₂ and H₂S, and finally the oxidation of H₂S to sulfate (B86663) (SO₄²⁻). nih.gov
Based on these related pathways, the in vivo degradation of this compound could involve enzymatic cleavage of the thiocyanate group, potentially releasing the 4-methylbenzyl moiety and the thiocyanate ion. The 4-methylbenzyl portion would then undergo further metabolism, likely involving oxidation of the methyl group and the aromatic ring. The released thiocyanate ion would enter the body's thiocyanate pool and be metabolized or excreted. The specific metabolites of this compound in vivo would need to be identified through detailed metabolic studies.
Protein and Peptide Interactions with Thiocyanates: Computational and Experimental Insights
The thiocyanate ion is known to have significant effects on the stability and solubility of proteins, a phenomenon related to the Hofmeister series, where it is classified as a strong denaturant. researchgate.netnih.gov Understanding the interactions between thiocyanates and proteins or peptides is key to explaining these effects.
Computational and experimental studies have provided detailed insights into these interactions. A survey of the Protein Data Bank identified numerous instances of thiocyanate ions binding to proteins, revealing a wide variety of interaction modes. nih.gov Thiocyanate has a limited tendency to interact with structured water molecules, which is consistent with its poor hydration. nih.govpnas.org
Instead, the thiocyanate ion interacts directly with both polar and nonpolar parts of the protein surface. researchgate.netnih.gov It can form hydrogen bonds through both its nitrogen and sulfur atoms. nih.gov Importantly, it also engages in strong van der Waals interactions with various groups on polypeptide chains, including nonpolar moieties like the backbone Cα atom. researchgate.netnih.gov In a significant number of cases, the thiocyanate ion is found to interact exclusively with nonpolar parts of the protein. nih.gov
This ability to bind to all types of exposed protein patches may lead to the formation of a negative electrostatic barrier that prevents protein-protein aggregation and increases protein solubility. nih.gov The denaturing effect of thiocyanate is likely due to its ability to establish multiple attractive interactions with the protein surface, which can disrupt the native structure. researchgate.netnih.gov In some cases, attractive interactions between thiocyanate ions and the positively charged amino groups of lysine (B10760008) side chains can inhibit the formation of protein aggregates. acs.org
The interaction of thiocyanate with peptides has also been studied computationally. These studies confirm that thiocyanate can form strong interactions with almost all groups in a polypeptide chain, irrespective of their polarity. researchgate.netnih.gov These multifaceted interactions are fundamental to the role of thiocyanate as a modulator of protein structure and function.
| Interaction Type | Interacting Partner on Protein/Peptide | Consequence | Reference |
| Hydrogen Bonding | Polar groups, N-H of peptide backbone | Protein denaturation, stabilization of unfolded states | nih.govpnas.org |
| Van der Waals Interactions | Nonpolar moieties, backbone Cα atom | Protein denaturation, increased solubility | researchgate.netnih.gov |
| Electrostatic Interactions | Positively charged residues (e.g., Lysine) | Inhibition of protein aggregation | acs.org |
Hydrogen Bonding and Van der Waals Interactions with Polypeptide Chains
The thiocyanate (SCN) group and the aromatic benzyl (B1604629) ring of this compound are both capable of engaging in crucial non-covalent interactions with polypeptide chains.
Hydrogen Bonding:
The thiocyanate anion is a potent hydrogen-bond acceptor, with both the sulfur and nitrogen atoms capable of participating in these interactions. nih.govtandfonline.compnas.org This allows it to form hydrogen bonds with various groups within a polypeptide chain. nih.gov In the context of protein structure, the nitrogen atom of the thiocyanate group can accept hydrogen bonds from the N-H groups of the peptide backbone amide, an interaction that becomes more prevalent as the protein unfolds and exposes these sites. pnas.org X-ray crystallography studies of thiocyanate complexes with proteins, such as human myeloperoxidase, have shown the thiocyanate ion forming hydrogen bonds with amino acid residues like Gln 91 in the protein's distal cavity. pdbj.org Computational studies based on density functional theory confirm that thiocyanate can form hydrogen bonds through both its nitrogen and sulfur atoms. nih.gov
Theoretical energy calculations and statistical analysis of crystal structures indicate that the strongest hydrogen bonds are formed in the direction of the nitrogen lone pair. researchgate.net When the nitrogen atom accepts only a single hydrogen bond, this interaction tends to be collinear with the molecular axis of the thiocyanate. However, in cases of multiple hydrogen bonds to the nitrogen, the geometry can deviate from this optimal orientation. researchgate.net This versatility in hydrogen bonding contributes to the promiscuous binding nature of thiocyanates with proteins. mdpi.com
Van der Waals Interactions:
Van der Waals forces are a dominant factor in the association of ligands with proteins, particularly in hydrophobic environments. researchgate.netrug.nl The 4-methylbenzyl group of this compound, being aromatic and hydrophobic, is well-suited to engage in these interactions. Aromatic residues in proteins, such as phenylalanine, tyrosine, and tryptophan, frequently participate in van der Waals and aromatic stacking interactions within the protein's binding pockets. embl.denih.gov These interactions are crucial for protein stability and the specific binding of ligands. embl.deresearchgate.net
The main driving force for edge-to-face π-π interactions, a common type of aromatic interaction, is suggested to be van der Waals forces, owing to the larger contact surface area compared to aryl-aryl interactions. rug.nl Computational studies have shown that thiocyanate itself can form strong van der Waals interactions with nearly all types of amino acid side chains, irrespective of their polarity. nih.gov This broad reactivity, combined with the hydrophobic interactions of the benzyl group, suggests that this compound can interact with a wide range of protein surfaces.
| Interacting Moiety | Type of Interaction | Interacting Protein Group | Significance |
|---|---|---|---|
| Thiocyanate (-SCN) | Hydrogen Bonding | Peptide backbone N-H, Polar amino acid side chains (e.g., Gln) | Contributes to binding promiscuity and protein denaturation. nih.govpnas.orgpdbj.orgmdpi.com |
| Thiocyanate (-SCN) | Van der Waals | Polar and nonpolar amino acid side chains | Broadens the range of possible interactions with protein surfaces. nih.gov |
| 4-Methylbenzyl | Van der Waals / Hydrophobic | Hydrophobic and aromatic amino acid side chains (e.g., Phe, Tyr, Trp) | Key for binding site recognition and stability of the protein-ligand complex. rug.nlembl.denih.gov |
| 4-Methylbenzyl | π-π Stacking | Aromatic amino acid side chains | Enhances binding affinity and specificity. embl.de |
Effects on Protein Conformation and Stability (Hofmeister Series Relevance)
The thiocyanate ion is a well-known chaotrope, meaning it is a "structure-breaker" that can disrupt the ordered structure of water and destabilize macromolecules like proteins. elementlabsolutions.com Its position at the salting-in end of the Hofmeister series highlights its strong denaturing activity. nih.govelementlabsolutions.com
The denaturing effect of thiocyanate is largely attributed to its direct interactions with the protein. nih.gov By binding preferentially to the polypeptide chain, particularly to polar peptide groups, thiocyanate promotes the unfolding of the protein to expose more of its backbone. elementlabsolutions.com This is in contrast to kosmotropic ("structure-making") ions, which are strongly hydrated and tend to be excluded from the protein surface, thereby stabilizing the folded state. pnas.org The weak hydration of the thiocyanate ion facilitates its interaction with less hydrated regions of the protein, which become more accessible upon unfolding. pnas.org
Studies on various proteins have demonstrated the destabilizing effect of thiocyanate. For instance, in the presence of 0.5 M thiocyanate, the melting temperature of an IgG1 monoclonal antibody decreased by 6-9 °C. nih.gov Similarly, sodium thiocyanate significantly decreases the melting temperature of Ribonuclease A, with binding interactions being the primary driver of this unfolding. rsc.org Even at concentrations that only slightly perturb the secondary structure of chymotrypsinogen in solution, sodium thiocyanate leads to significant unfolding when the protein is freeze-dried. nih.gov
The 4-methylbenzyl group can also influence protein stability. The introduction of a benzyl group into a protein structure can either be stabilizing or destabilizing depending on the context of its interactions. While specific data for this compound is not available, studies on related compounds show that the introduction of benzyl groups can modulate biological activity, suggesting an influence on protein conformation. nih.gov The hydrophobicity of the benzyl group can drive its burial within the protein core, which is a key factor in protein folding and stability.
| Protein | Experimental Observation | Reference |
|---|---|---|
| IgG1 Monoclonal Antibody | 0.5 M thiocyanate decreased melting temperature by 6-9 °C. | nih.gov |
| Ribonuclease A | Sodium thiocyanate significantly decreases the melting temperature. | rsc.org |
| Chymotrypsinogen | Low concentrations of sodium thiocyanate caused significant unfolding in the freeze-dried state. | nih.gov |
| Superfolder GFP | Guanidine thiocyanate at concentrations of 0.7 to 1.7 M induced disruption of the protein structure. | nih.gov |
Environmental Fate, Degradation, and Ecological Considerations
Hydrolysis of 4-Methylbenzyl Thiocyanate (B1210189) in Aqueous Environments
Hydrolysis represents a significant abiotic degradation pathway for organic thiocyanates in water. The reaction involves the nucleophilic attack of water on the molecule, leading to the cleavage of chemical bonds.
The rate and products of hydrolysis for thiocyanates are heavily dependent on the pH of the aqueous medium. Studies on analogous compounds, such as methylene-bis(thiocyanate), show that while stable under acidic conditions (pH 5), they undergo rapid hydrolysis in neutral to basic environments epa.gov. For 4-Methylbenzyl thiocyanate, which possesses electrophilic sites at the benzylic carbon, sulfur atom, and cyano carbon, hydrolysis can proceed through different mechanisms researchgate.net.
Under neutral or basic conditions, hydrolysis is expected to cleave the C-S bond, yielding 4-methylbenzyl alcohol and the thiocyanate ion (SCN⁻) epa.govresearchgate.net. The thiocyanate ion exists in equilibrium with its protonated form, thiocyanic acid (HSCN), in acidic solutions. Further, complete mineralization of the aromatic portion of the molecule would ultimately produce carbon dioxide, although this is typically a slower process mediated by microbial activity. In some cases, hydrolysis of organic thiocyanates can lead to the formation of thiocarbamates wikipedia.org. The reaction of nucleophiles with this compound can also lead to the generation of the cyanide ion (CN⁻) researchgate.net.
| Parameter | Observation/Product | Conditions | Reference |
| pH Dependence | Stable at pH 5; readily hydrolyzes at pH 9 and 12 (analogous compound) | Aqueous solution | epa.gov |
| Hydrolytic Products | 4-Methylbenzyl alcohol, Thiocyanate ion (SCN⁻), Cyanide ion (CN⁻) | Neutral/Basic pH | epa.govresearchgate.netresearchgate.net |
| Thiocyanic Acid (HSCN) | Acidic pH (in equilibrium with SCN⁻) | ||
| Carbon Dioxide (CO₂) | Eventual complete mineralization | ||
| Thiocarbamates | Possible intermediate/product | wikipedia.org |
Photochemical Degradation Pathways in Environmental Matrices
Sunlight can induce photochemical reactions that transform this compound. Upon exposure to ultraviolet (UV) radiation, particularly at wavelengths around 254 nm, the primary photochemical reaction is an isomerization of the thiocyanate (-SCN) group to the more stable isothiocyanate (-NCS) group, forming 4-methylbenzyl isothiocyanate researchgate.netacs.org.
Kinetic studies on thin films have shown that while the parent thiocyanate compound is almost entirely consumed by UV irradiation, the yield of the isothiocyanate isomer is only about 25-30% researchgate.netacs.org. This indicates that photoisomerization is not the only degradation pathway and that other photolytic reactions occur concurrently, leading to different degradation products that have not been fully characterized. If the thiocyanate ion is liberated during photodegradation, it is known to be more resistant to photochemical breakdown than cyanide, but can eventually degrade to form cyanate (B1221674), ammonia (B1221849), nitrates, and nitrites nih.gov.
| Process | Description | Key Products | Reference |
| Photoisomerization | The primary reaction upon UV (254 nm) irradiation. | 4-Methylbenzyl isothiocyanate | researchgate.netacs.org |
| Other Photodegradation | Occurs concurrently, as evidenced by the low yield of the isothiocyanate isomer. | Uncharacterized photoproducts | researchgate.netacs.org |
| Degradation of SCN⁻ | Photodegradation of the liberated thiocyanate ion. | Cyanate, Ammonia, Nitrates, Nitrites | nih.gov |
Biodegradation by Microorganisms and Enzymatic Biotransformations
While information on the direct microbial degradation of this compound is limited, the biodegradation of its potential degradation product, the thiocyanate ion (SCN⁻), is well-documented cdc.govnih.gov. Numerous bacterial species, particularly from the genus Thiobacillus, are capable of utilizing thiocyanate as a source of nitrogen, sulfur, and energy frontiersin.orgethz.chcranfield.ac.uk.
Two primary enzymatic pathways for SCN⁻ degradation have been identified:
Hydrolytic Pathway: Thiocyanate hydrolase, an enzyme found in bacteria like Thiobacillus thioparus, catalyzes the hydrolysis of SCN⁻ to carbonyl sulfide (B99878) (COS) and ammonia (NH₃) ethz.chresearchgate.net.
Oxidative Pathway: Other microbial systems hydrolyze SCN⁻ to cyanate (CNO⁻) and sulfide (S²⁻) ethz.ch. The cyanate is then further hydrolyzed by the enzyme cyanase to carbon dioxide and ammonia ethz.ch.
In plant systems, particularly within the order Brassicales, organic thiocyanates like benzyl (B1604629) thiocyanate are known to be formed via the enzymatic hydrolysis of glucosinolates by myrosinase in the presence of thiocyanate-forming proteins (TFPs) researchgate.netni.ac.rsnih.gov. This indicates that enzymes capable of acting on benzyl thiocyanate structures exist in specific biological contexts, although this relates to formation rather than degradation.
| Process | Organisms/Enzymes | Products | Reference |
| SCN⁻ Biodegradation (Hydrolytic) | Thiobacillus thioparus (Thiocyanate hydrolase) | Carbonyl sulfide, Ammonia | ethz.chresearchgate.net |
| SCN⁻ Biodegradation (Oxidative) | Heterotrophic bacteria (e.g., isolate 26B) | Cyanate, Sulfide | ethz.ch |
| Cyanate Degradation | Cyanase | Carbon dioxide, Ammonia | ethz.ch |
| Enzymatic Formation | Myrosinase, Thiocyanate-forming proteins (TFPs) | Benzyl thiocyanates (from glucosinolates) | researchgate.netni.ac.rsnih.gov |
Volatilization and Atmospheric Chemistry Considerations
The tendency of a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and Henry's Law constant. For this compound, the low vapor pressure suggests that volatilization from dry surfaces is not a significant transport mechanism.
To assess volatilization from moist soil and water, the Henry's Law Constant (HLC) is used. Based on its physical properties, the HLC for this compound is estimated to be low. This indicates that while some volatilization from water surfaces may occur, it is not expected to be a primary dissipation pathway compared to hydrolysis or biodegradation nih.gov. The majority of the compound is likely to remain in the soil or aqueous phase.
| Property | Value | Implication for Environmental Fate | Reference |
| Boiling Point | 275.5 °C at 760 mmHg | Low volatility | guidechem.comchemsrc.com |
| Vapor Pressure | 0.00508 mmHg at 25°C | Low tendency to volatilize from dry surfaces | guidechem.comchemsrc.com |
| Henry's Law Constant (HLC) | Estimated to be low | Volatilization from water is not a major fate process | nih.gov |
Transport and Distribution Mechanisms in Environmental Compartments
The movement of this compound in the environment is largely dictated by its partitioning behavior between water and soil organic carbon. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) nih.goviupac.org. A reliable experimental value for the Koc of this compound is not available. However, based on its estimated octanol-water partition coefficient (LogP or Log Kow) of approximately 2.45-2.71 guidechem.comchemsrc.com, the Koc can be estimated to be in the range of several hundred L/kg.
This moderate Koc value suggests that this compound will have a tendency to sorb to soil and sediment particles, particularly those with high organic matter content. This sorption would reduce its mobility in soil and limit its potential to leach into groundwater. However, it would not be immobile, and some transport with water flow could occur. The degradation product, the thiocyanate ion (SCN⁻), has been observed to have limited mobility in field studies, with concentrations decreasing rapidly with soil depth, suggesting either strong sorption or rapid degradation in the topsoil layers terra-religata.se.
| Parameter | Estimated Value | Implication for Environmental Transport | Reference |
| LogP (Log Kow) | 2.45 - 2.71 | Indicates moderate hydrophobicity | guidechem.comchemsrc.com |
| Koc (estimated) | Moderate (e.g., ~300-600 L/kg) | Moderate sorption to soil organic matter; limited to moderate mobility | nih.goviupac.org |
| Mobility | Limited to moderate | Less likely to leach into groundwater compared to highly soluble compounds | terra-religata.se |
Formation and Fate of Key Degradation Intermediates (e.g., Cyanide, Thiocyanate Ion)
The degradation of this compound results in the formation of several important intermediates that have their own environmental profiles.
Thiocyanate Ion (SCN⁻): This is a primary product of both abiotic hydrolysis and potential enzymatic degradation epa.gov. Once formed, the thiocyanate ion is relatively stable in water but is susceptible to biodegradation by a wide range of microorganisms under both aerobic and anaerobic conditions cdc.govnih.gov. It can be utilized as a nutrient source, being converted to ammonia, sulfate (B86663), and carbonyl sulfide frontiersin.orgethz.chresearchgate.net. Its mobility in soil is considered limited due to sorption and rapid degradation terra-religata.se.
Cyanide (CN⁻): Cyanide can be formed as an intermediate during the degradation of this compound, particularly through nucleophilic substitution reactions or during advanced oxidation processes of the thiocyanate ion itself researchgate.netresearchgate.net. In the environment, the fate of cyanide is pH-dependent. In neutral to acidic water, it exists predominantly as volatile hydrogen cyanide (HCN), which can be lost to the atmosphere cdc.gov. Cyanide in soil and water can also be biodegraded by numerous microorganisms or form stable complexes with metals academicjournals.org.
4-Methylbenzyl Isothiocyanate: This isomer is the main product of the photochemical degradation of the parent compound researchgate.netacs.org. Isothiocyanates are known to be reactive and can undergo further degradation. Studies on the related benzyl isothiocyanate show it degrades very rapidly in soil slurries nih.gov.
| Intermediate | Formation Pathway | Environmental Fate | Reference |
| Thiocyanate Ion (SCN⁻) | Hydrolysis, Biodegradation | Biodegradable by various microbes; limited mobility in soil. | epa.govcdc.govnih.govterra-religata.se |
| Cyanide (CN⁻) | Degradation/Substitution Reactions | Volatilizes as HCN at low pH; biodegradable; forms metal complexes. | researchgate.netcdc.govresearchgate.netacademicjournals.org |
| 4-Methylbenzyl Isothiocyanate | Photochemical Isomerization | Reactive; expected to degrade rapidly in soil. | researchgate.netacs.orgnih.gov |
| 4-Methylbenzyl alcohol | Hydrolysis | Expected to be biodegradable and has some potential to volatilize from water. | researchgate.netnih.gov |
| Carbonyl Sulfide (COS) | Enzymatic degradation of SCN⁻ | Can be further metabolized by microorganisms. | ethz.chresearchgate.net |
| Ammonia (NH₃) | Enzymatic degradation of SCN⁻ | Can be utilized by microbes as a nitrogen source (nitrification). | frontiersin.orgethz.chresearchgate.net |
Analytical Method Development and Advanced Characterization
Spectrophotometric and Colorimetric Methods for Detection and Quantification
Spectrophotometric and colorimetric methods offer accessible and rapid means for the detection and quantification of thiocyanates. These techniques often involve the formation of a colored complex that can be measured by its light absorbance. For instance, the determination of thiocyanate (B1210189) in various media can be achieved by forming a colored complex with a metal ion, such as iron(III), and measuring the absorbance at a specific wavelength. core.ac.uk The stability and reproducibility of these methods can be enhanced by the addition of a second ligand to form a mixed-ligand complex, which is then extracted into an organic solvent for measurement. oup.com
Kinetic spectrophotometric methods have also been developed, based on the inhibitory effect of thiocyanate on certain chemical reactions. One such method involves monitoring the oxidation of a dye, like Methyl Red, by bromate, where the rate of color change is proportional to the thiocyanate concentration. nih.gov Such kinetic approaches can offer high sensitivity, with detection limits for thiocyanate reported in the range of 0.025 to 1.1 micrograms per milliliter. nih.gov These methods are valuable for analyzing biological fluids and water samples. nih.govnih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating 4-Methylbenzyl thiocyanate from complex mixtures and for assessing its purity. These methods provide high resolution and are often coupled with mass spectrometry for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.neterdogan.edu.tr In this method, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. mmu.ac.uk The mass spectrometer provides a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for identification. nih.gov GC-MS offers high sensitivity and is widely used for both qualitative and quantitative analysis. erdogan.edu.trmmu.ac.uk The technique's high separation power and the ability to provide structural information make it a cornerstone in the analysis of such compounds. erdogan.edu.tr
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column before being introduced into the mass spectrometer. mdpi.com LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is capable of simultaneous determination of multiple analytes, such as cyanide and thiocyanate in biological matrices. nih.govresearchgate.net This method offers a wide dynamic range and low limits of detection. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. ekb.eg For thiocyanates, reversed-phase HPLC with a C18 column is a common approach. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water. nih.govsielc.com Detection is often performed using a UV detector at a specific wavelength. sielc.com HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, and linearity, making them reliable for quantitative analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 4-methylbenzyl cyanide, the ¹H NMR spectrum shows characteristic signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons. chemicalbook.com Similarly, for this compound, one would expect to observe distinct signals corresponding to these groups, with their chemical shifts providing insight into the electronic environment created by the thiocyanate group.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of 4-methylbenzyl cyanide, the carbon of the nitrile group appears at a characteristic chemical shift. chemicalbook.com For this compound, the carbon of the thiocyanate group would also have a specific resonance, aiding in the confirmation of the functional group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The thiocyanate group (-SCN) exhibits a strong and characteristic stretching vibration in the IR spectrum, typically in the range of 2140-2175 cm⁻¹. The presence of a sharp band in this region is a strong indicator of the thiocyanate functionality. prepchem.com
Raman spectroscopy also provides information about molecular vibrations. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. libretexts.org This means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the S-C and C≡N stretching vibrations would be observable in the Raman spectrum, providing confirmatory evidence of the thiocyanate group. lookchem.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties.
While specific crystal structure data for this compound is not prominently available in published literature, the crystallographic analysis of closely related thiocyanate-containing compounds provides significant insight into the expected structural features. A relevant example is the analysis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, a molecule that also contains the 4-methylbenzoyl moiety.
The structure of this related compound was determined by single-crystal X-ray diffraction. eurjchem.comresearchgate.net Colorless crystals suitable for analysis were obtained through slow evaporation from a solvent mixture. researchgate.netsemanticscholar.org The analysis revealed that the compound crystallizes in the monoclinic space group P21/n. eurjchem.comresearchgate.netsemanticscholar.org The detailed crystallographic data collected at a temperature of 120 K provides a comprehensive understanding of its solid-state conformation. semanticscholar.org This type of analysis is instrumental in confirming the structure of newly synthesized compounds. eurjchem.com
Table 1: Crystal Data and Structure Refinement for 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea
| Parameter | Value |
| Empirical formula | C₁₅H₁₅N₃O₃S₂ |
| Formula weight | 349.42 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P 21/n |
| Unit cell dimensions | a = 4.8116(9) Åb = 17.150(3) Åc = 18.677(3) Åγ = 96.487(4)° |
| Volume | 1531.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.516 Mg/m³ |
| Absorption coefficient | 0.366 mm⁻¹ |
| Source: semanticscholar.org |
Similarly, the crystal structures of various metal complexes incorporating thiocyanate ligands, such as trans-{1,8-Bis[(R)-α-methylbenzyl]-1,3,6,8,10,13-hexaazacyclotetradecane}dithiocyanatonickel(II), have been thoroughly characterized. iucr.org In this complex, the nickel(II) ion is coordinated to two thiocyanate ions at the axial positions, demonstrating the ligand capabilities of the thiocyanate group. iucr.org These studies confirm the geometry and bonding interactions within the crystal lattice, which are essential for materials science and coordination chemistry. iucr.org
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
The detection of thiocyanate-containing compounds at trace levels is of significant interest, particularly for biological and environmental monitoring. nih.gov Thiocyanate (SCN⁻) is a known biomarker for cyanide exposure, as cyanide is metabolized to the less toxic thiocyanate in the body. nih.govsdstate.edu Therefore, sensitive analytical methods are required for its quantification in various matrices.
Chromatographic Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the sensitive and selective detection of thiocyanate in biological samples. sdstate.edu A method has been developed for the simultaneous detection of cyanide and thiocyanate in human blood. sdstate.edu In this approach, thiocyanate is derivatized with monobromobimane (B13751) (MBB) before analysis. sdstate.edu This method demonstrates high sensitivity and accuracy, making it suitable for forensic investigations of cyanide poisoning. sdstate.edu
Table 2: Limits of Detection (LODs) for Thiocyanate in Biological Samples using LC-MS/MS
| Sample Type | Limit of Detection (LOD) |
| Antemortem Blood | 605 nM |
| Postmortem Blood | 509 nM |
| Source: sdstate.edu |
Ion exchange chromatography is another method used to isolate thiocyanate from serum samples, with detection limits in the parts-per-billion (ppb) range. nih.gov
Spectroscopic and Other Advanced Techniques
Beyond chromatography, several other advanced techniques have been developed for rapid and sensitive thiocyanate analysis:
Surface-Enhanced Raman Scattering (SERS): A droplet microfluidic device has been engineered for the rapid and reproducible detection of thiocyanate in human serum and saliva using SERS. nih.gov This system utilizes gold@silver (Au@Ag) core-shell nanorods to enhance the Raman signal of thiocyanate. The concentration is determined by monitoring the intensity of the characteristic vibrational peak of the -C≡N stretch at approximately 2100 cm⁻¹. nih.gov This method is very fast, requiring only a few minutes and microliter sample volumes. nih.gov
Kinetic Spectrophotometry: A simple and sensitive kinetic spectrophotometric method has been proposed for determining trace amounts of thiocyanate in biological and water samples. nih.gov The method is based on the inhibitory effect of thiocyanate on the sodium periodate-potassium bromide-meta cresol (B1669610) purple system in an acidic medium. The induction period of the reaction is proportional to the thiocyanate concentration, which can be determined with a detection limit of 5 ng/mL. nih.gov
Potentiometric Ion-Selective Electrodes (ISEs): Solid-contact ISEs have been developed for the direct determination of thiocyanate in human saliva. mdpi.com These sensors, particularly those using a glassy carbon transducer and a phosphonium (B103445) derivative of calix nih.govarene as an ionophore, show excellent performance with a low limit of detection (1.6 x 10⁻⁶ M) and can be used for direct measurements in complex samples. mdpi.com
Environmental Monitoring
The widespread use of various chemicals has led to environmental contamination, necessitating robust monitoring programs. acs.org While specific environmental monitoring data for this compound is scarce, the techniques used for other organic pollutants and thiocyanate itself are directly applicable. The presence of thiocyanate in groundwater has been noted, and its sources can include industrial activities and the breakdown of other compounds. nih.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and HPLC are standard for quantifying trace levels of organic contaminants in water, sediment, and sludge, and would be suitable for monitoring this compound should the need arise. nih.govacs.org
Advanced Applications and Future Research Directions
4-Methylbenzyl Thiocyanate (B1210189) as a Precursor in Complex Organic Synthesis
The reactivity of the thiocyanate functional group makes 4-methylbenzyl thiocyanate a versatile starting point for constructing more complex molecular architectures, particularly those containing sulfur.
This compound is an effective precursor for the synthesis of sulfur-containing heterocyclic compounds, which are significant motifs in pharmaceuticals and materials science. sioc-journal.cnchim.it A notable application is in the preparation of substituted 1H-2-benzothiopyrans. In a multi-step synthesis, this compound is first converted to bis(4-methylbenzylthio)acetylene. acs.org This intermediate then undergoes an electrophilic cyclization reaction to yield the corresponding 2-benzothiopyrylium salt, which can be further transformed. acs.org These fused heterocyclic systems are recognized for their potential in medicinal chemistry and materials science. acs.org Organic thiocyanates, in general, are considered versatile precursors for a variety of sulfur-containing heterocycles. researchgate.net
Table 1: Synthesis of Heterocycles from this compound
| Precursor | Intermediate | Product | Potential Application | Reference |
|---|
This interactive table summarizes the synthetic pathway from this compound to valuable sulfur-containing heterocycles.
The thiocyanate group is a gateway to other essential sulfur functionalities, including thiols, thioethers, and isothiocyanates. google.com
Thiols: Thiols can be generated from organic thiocyanates through reduction reactions. researchgate.net A common method involves the initial conversion of an alkyl halide (like 4-methylbenzyl chloride) to an isothiouronium salt, which is then hydrolyzed to the corresponding thiol. This provides a reliable route to benzyl-type thiols.
Thioethers: this compound can be used to synthesize various thioethers. For instance, it serves as the starting material for bis(4-methylbenzylthio)acetylene, a key intermediate in the synthesis of benzothiopyrans. acs.org The general class of organic thiocyanates are established precursors for thioether synthesis. researchgate.net Related compounds like 4-methylbenzyl thioether have also been prepared through various synthetic routes. google.com
Isothiocyanates: Organic thiocyanates can rearrange to form their more thermally stable isomers, isothiocyanates. cbijournal.com This isomerization can be facilitated by heat or in the presence of specific catalysts. cbijournal.com While many synthetic routes to isothiocyanates start from primary amines, the conversion from a thiocyanate precursor is a known transformation. nih.govorganic-chemistry.org
Exploration of this compound Derivatives as Ligands in Coordination Chemistry
The nitrogen and sulfur atoms of the thiocyanate group, along with the adaptable benzyl (B1604629) framework, allow derivatives of this compound to be used in the design of ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal centers. wikipedia.orgontosight.ai
Derivatives of 4-methylbenzyl are utilized to create complex ligands that coordinate with transition metals, often incorporating thiocyanate (SCN⁻) as a co-ligand. A prime example is the synthesis of a copper(II) complex, [Cu(NCS)₂(C₂₀H₂₁N₃)]·0.5CH₂Cl₂, where the primary ligand is (4-methylbenzyl)bis(pyridin-2-ylmethyl)amine. nih.gov In this complex, the copper atom is coordinated by three nitrogen atoms from the organic ligand and two nitrogen atoms from the thiocyanate ligands, resulting in a square-pyramidal geometry. nih.gov
Similarly, ligands derived from S-4-methylbenzyldithiocarbazate have been used to synthesize novel transition metal complexes with zinc(II), cadmium(II), copper(II), and nickel(II). researchgate.net In these cases, the deprotonated ligand coordinates to the metal through the azomethine nitrogen and thiolato sulfur atoms. researchgate.net Research has also been conducted on cobalt, nickel, and copper complexes with terpyridine-based ligands containing a 4-methylphenyl group, further demonstrating the versatility of the methylbenzyl moiety in ligand design. researchgate.net
Table 2: Examples of Metal Complexes with 4-Methylbenzyl Derivatives and Thiocyanate Ligands
| Metal Center | Primary Ligand Derivative | Geometry | Reference |
|---|---|---|---|
| Copper(II) | (4-methylbenzyl)bis(pyridin-2-ylmethyl)amine | Square-pyramidal | nih.gov |
| Zinc(II), Cadmium(II) | S-4-methylbenzyl-β-N-(2-furylmethylene)dithiocarbazate | Distorted tetrahedral | researchgate.net |
This interactive table showcases synthesized metal complexes, highlighting the central metal, the 4-methylbenzyl-derived ligand, and the resulting molecular geometry.
Metal complexes containing thiocyanate ligands have shown promise in catalysis. While research specifically using this compound derivatives in catalysis is emerging, the broader class of thiocyanate-metal complexes demonstrates significant catalytic activity. For example, iron(III) and copper(II) complexes featuring a thiocyanate group have demonstrated a considerable ability to catalyze the oxidation of 3,5-di-tert-butylcatechol. researchgate.net The iron(III) complex, in particular, showed the highest turnover rate in these studies. researchgate.net
Furthermore, inorganic metal thiocyanates are being investigated for a range of catalytic reactions, including organophosphate hydrolysis and the formation of polyurethane foam. acs.org The diversity in structure and bonding of metal thiocyanate complexes suggests that many other catalytic functions may be discovered in the future. acs.org The catalytic activity of these complexes is often linked to the electronic properties of the metal center, which can be fine-tuned by the surrounding ligands, including the thiocyanate group. nih.gov
Potential in Materials Science Research (e.g., as building blocks for functional materials)
This compound and its derivatives are valuable building blocks for the creation of functional materials due to their synthetic accessibility and the versatile properties of the resulting compounds. ontosight.aisigmaaldrich.com The sulfur-containing heterocycles, such as 1H-2-benzothiopyrans, synthesized from this compound are noted for their potential applications in materials science. acs.org
Rational Design and Development of Novel Thiocyanate-Based Bioactive Molecules
The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions through a targeted approach. mdpi.com This process often leverages computational methods and a deep understanding of structure-activity relationships to optimize lead compounds. mdpi.com The thiocyanate moiety (-SCN) is recognized as a valuable functional group in medicinal chemistry, appearing in various synthetic compounds investigated for therapeutic potential. researchgate.netresearchgate.net Its utility stems from its unique electronic properties and its ability to act as a versatile synthetic handle.
A notable application of rational design involving the thiocyanate group is in the development of antiparasitic agents. Researchers have successfully designed and synthesized a series of aryloxyethyl thiocyanate derivatives that show potent activity against the proliferation of Trypanosoma cruzi, the parasite responsible for Chagas' disease. conicet.gov.arresearchgate.netconicet.gov.ar In these studies, 4-phenoxyphenoxyethyl thiocyanate was used as a lead compound, and systematic modifications to the aromatic scaffold were made to enhance biological activity while the crucial thiocyanate group was retained. conicet.gov.ar
Following this paradigm, this compound presents itself as a viable and strategic starting scaffold for the rational design of new bioactive agents. The benzyl structure offers a fundamental framework that can be systematically modified. The methyl group on the phenyl ring provides a site for further functionalization or can be altered to probe electronic and steric effects on target binding. The thiocyanate group, a known pharmacophore, can be positioned to interact with biological targets.
The design process for novel molecules based on the this compound scaffold could involve several strategies, guided by computational modeling and established synthetic methodologies. mdpi.comnih.gov For instance, introducing linkers (e.g., ether, thioether, amide) between the benzyl ring and other functionalities could explore new binding pockets. Furthermore, the substitution pattern on the phenyl ring could be varied to modulate lipophilicity and electronic properties, which are critical for bioavailability and target interaction.
An illustrative, hypothetical design strategy starting from this compound is presented below. These proposed structures are not yet synthesized or tested but represent rational next steps based on successful designs in related thiocyanate-based research.
| Scaffold | Modification Strategy | Hypothetical Derivative Structure | Design Rationale |
| This compound | Introduction of a second aromatic ring via an ether linkage | 4-((4-Thiocyanatomethyl)benzyloxy)phenyl ether | To mimic the successful phenoxyphenoxy scaffold found in antitrypanosomal agents. conicet.gov.ar |
| This compound | Replacement of the phenyl ring with a heterocyclic system | 5-((Thiocyanatomethyl)thiophen-2-yl)methane | To explore interactions with different biological targets and improve metabolic stability. |
| This compound | Introduction of hydrogen-bonding groups | 2-Hydroxy-4-methylbenzyl thiocyanate | To introduce specific hydrogen bond donor/acceptor interactions with a target protein. |
| This compound | Bioisosteric replacement of the methyl group | 4-(Trifluoromethyl)benzyl thiocyanate | To alter electronic properties and metabolic stability without significantly changing the size. |
Emerging Research Areas and Unexplored Reactivity of the Thiocyanate Moiety
The thiocyanate functional group is a versatile synthetic intermediate, prized for its ability to be converted into a wide array of other sulfur-containing functionalities. researchgate.net While classic reactions of thiocyanates are well-documented, emerging research continues to uncover novel transformations and applications, opening new avenues for chemical synthesis and materials science. For this compound, these general advancements represent a frontier of unexplored reactivity.
Organic thiocyanates serve as key precursors for valuable organosulfur compounds. researchgate.netresearchgate.net The control of chemoselectivity in reactions involving the ambident thiocyanate ion remains a significant challenge and an active area of research. researchgate.net Successfully directing its reactivity allows for the synthesis of either thiocyanates or isothiocyanates, both of which are valuable in bioactive molecules and as synthetic intermediates. researchgate.net
Key areas of emerging reactivity for the thiocyanate group, which could be applied to this compound, include:
Conversion to other Sulfur-Containing Groups: The thiocyanate moiety is a gateway to thiols, thioethers, disulfides, and sulfonyl chlorides. researchgate.net These transformations dramatically expand the synthetic utility of the parent molecule.
Synthesis of Heterocycles: Thiocyanates are increasingly used as building blocks in the construction of sulfur-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals. researchgate.netnih.gov For example, the reaction of a thiocyanate with appropriate precursors can lead to the formation of thiazole (B1198619) or thiadiazole rings.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes environmentally benign methods. Electrochemical thiocyanation, which can proceed without harsh halogenating agents and uses ammonium (B1175870) thiocyanate as both the SCN source and electrolyte, represents a green alternative for synthesizing thiocyanate-containing molecules. colab.ws
Organometallic Chemistry: The thiocyanate group can act as a ligand, bridging metal centers to form heterobimetallic complexes. researchgate.netacs.org The bonding mode (either through sulfur or nitrogen) can influence the electronic and magnetic properties of the resulting complexes. researchgate.net The development of this compound-based metal complexes is an unexplored area that could lead to new catalysts or materials.
The potential synthetic transformations of this compound based on the known reactivity of the thiocyanate moiety are summarized in the table below.
| Starting Material | Reagent/Condition | Potential Product Type | Significance |
| This compound | Reducing Agent (e.g., LiAlH₄) | 4-Methylbenzyl mercaptan (Thiol) | Access to thiols for use in further synthesis or as bioactive agents themselves. researchgate.net |
| This compound | Alkyl Halide + Base | 4-Methylbenzyl thioether | Formation of stable thioether linkages common in pharmaceuticals. researchgate.netresearchgate.net |
| This compound | Oxidizing Agent (e.g., H₂O₂) | 4-Methylbenzylsulfonic acid derivative | Access to sulfonates and sulfonamides, important functional groups in drug molecules. researchgate.net |
| This compound | Cyclization Precursor | Substituted Thiazole or Thiadiazole | Construction of complex, biologically relevant heterocyclic systems. researchgate.netnih.gov |
| This compound | Metal Salt (e.g., Cu(II), Fe(III)) | Metal-thiocyanate complex | Exploration of novel organometallic structures with unique catalytic or material properties. researchgate.net |
This unexplored reactivity offers significant opportunities for future research. By applying modern synthetic methods to this compound, chemists can access a diverse library of novel compounds for evaluation in materials science, catalysis, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What experimental considerations are critical for synthesizing 4-methylbenzyl thiocyanate derivatives?
- Methodological Answer : Synthesis of thiocyanate derivatives requires precise control of reaction conditions. For example, thermal decomposition of thiourea precursors (common in thiocyanate synthesis) must avoid prolonged heating above 170°C to prevent isomerization into ammonium thiocyanate, which alters product purity . Reaction temperature, solvent selection (e.g., inert vs. oxidative environments), and stoichiometric ratios of reagents should be optimized using pilot studies. Post-synthesis characterization via FT-IR and NMR is essential to confirm bonding modes (e.g., M-NCS vs. M-SCN) and rule out byproducts .
Q. How can researchers validate the purity of this compound in synthetic batches?
- Methodological Answer : Employ recovery tests by spiking known thiocyanate concentrations into samples and comparing analytical results (e.g., UV-Vis at 460 nm) to unspiked controls . Chromatographic methods (HPLC or GC-MS) paired with calibration curves (0.05–40 mM KSCN standards) are recommended for quantitative validation . Statistical tools like ANOVA and Student’s t-test should assess batch-to-batch variability, with recovery rates ideally within 98–102% .
Q. What analytical techniques are robust for distinguishing thiocyanate bonding modes (N- vs. S-bound)?
- Methodological Answer : FT-IR spectroscopy is critical:
- N-bound (M-NCS) : C≡N stretch ~2050–2100 cm⁻¹.
- S-bound (M-SCN) : C-S stretch ~700–750 cm⁻¹.
Quantitative comparison of reference compounds (e.g., Fe(SCN)²⁺ vs. Co(NCS)₄²⁻) using global data analysis software (e.g., ReactLab Equilibria) reduces misinterpretation risks . Cross-validate with X-ray crystallography for unambiguous assignments, as seen in monoclinic thiocyanate crystal structures (space group P21/n) .
Advanced Research Questions
Q. How do researchers resolve contradictions in thiocyanate’s dose-dependent bioactivity (e.g., renal protection vs. toxicity)?
- Methodological Answer : Design dose-response studies with non-linear regression models (e.g., L-shaped curves) to identify optimal concentration ranges. For example, NHANES data show renal protection peaks at moderate thiocyanate levels (e.g., 2.09–6.10 mg/kg in biological matrices), while toxicity emerges at higher doses due to oxidative stress . Incorporate kinetic instability analyses (e.g., stopped-flow spectroscopy) to account for thiocyanate degradation under physiological conditions .
Q. What strategies mitigate temporal instability of thiocyanate compounds in long-term studies?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent oxidation. Monitor pH stability (avoid acidic buffers) .
- In vivo : Track degradation metabolites (e.g., CN⁻) via LC-MS in longitudinal animal models. Adjust dosing intervals based on half-life calculations from kinetic studies .
- In vitro : Include temporal controls (e.g., thiocyanate-free media) to isolate compound-specific effects from environmental degradation .
Q. How can researchers address irreproducibility in thiocyanate-based nanoparticle synthesis?
- Methodological Answer : Standardize precursor preheating protocols (e.g., uniform 160°C for thiourea) to minimize batch-dependent isomerization . Use global data analysis (e.g., ReactLab Equilibria) to model equilibrium constants (e.g., log K for Fe(SCN)ⁿ⁺ complexes) and molar absorptivity, reducing spectral misinterpretation . Validate synthetic routes with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N—H⋯S vs. N—H⋯N) in crystal lattices .
Q. What statistical frameworks are optimal for analyzing thiocyanate’s dual roles (e.g., micronutrient vs. toxin)?
- Methodological Answer : Apply threshold effect models (e.g., piecewise regression) to identify toxicity tipping points. For example, nickel thiocyanate exhibits micronutrient behavior ≤2.6 mg/L but induces oxidative stress ≥5.1 mg/L in aquatic models . Use multivariate ANOVA to disentangle confounding factors (e.g., dietary thiocyanate intake in non-smokers vs. smokers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
